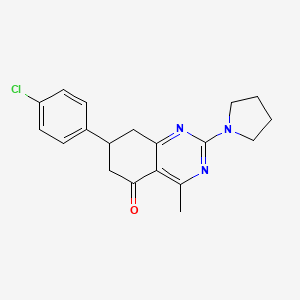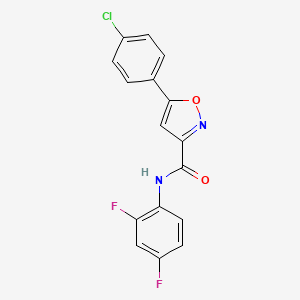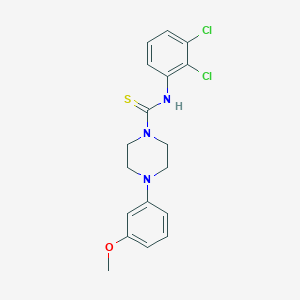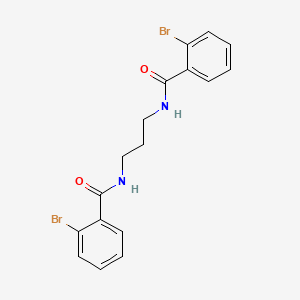
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
描述
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CPT, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has been extensively studied for its pharmacological properties. In
作用机制
The mechanism of action of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and transcription. 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the formation of DNA breaks. This ultimately leads to the inhibition of DNA replication and transcription, resulting in cell death.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is its potent anticancer activity, which makes it a promising candidate for cancer therapy. Additionally, 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a low toxicity profile, which is important for the development of safe and effective drugs. However, one limitation of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
未来方向
For the research on 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone include the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to explore the potential of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Furthermore, the development of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone analogs with improved pharmacological properties may lead to the development of more effective drugs.
科学研究应用
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its pharmacological properties, including its potential as an anticancer agent. Studies have shown that 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone inhibits the growth of various cancer cell lines, including lung, breast, prostate, and colon cancer cells. 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
属性
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-12-18-16(22-19(21-12)23-8-2-3-9-23)10-14(11-17(18)24)13-4-6-15(20)7-5-13/h4-7,14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNETKHGVQGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)

![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)


![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)

![3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4678237.png)
![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4678249.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)

![5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4678265.png)